[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353953-54-4
VCID: VC8232666
InChI: InChI=1S/C17H27N3O2/c1-2-20(13-16-8-10-19(12-16)11-9-18)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
SMILES: CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.: 1353953-54-4

Cat. No.: VC8232666

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester - 1353953-54-4

Specification

CAS No. 1353953-54-4
Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H27N3O2/c1-2-20(13-16-8-10-19(12-16)11-9-18)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
Standard InChI Key PXWKDVJZKRAZMV-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester features a pyrrolidine ring substituted at the 3-position with a methyl group bearing both an ethyl-carbamate moiety and a 2-aminoethyl side chain. The benzyl ester group introduces aromaticity and lipophilicity, which may influence solubility and membrane permeability. The molecular formula is C18H27N3O2\text{C}_{18}\text{H}_{27}\text{N}_3\text{O}_2, with a molecular weight of 305.42 g/mol .

Stability and Reactivity

Carbamic acid esters are generally susceptible to hydrolysis under acidic or basic conditions, with the benzyl ester group offering moderate protection compared to alkyl variants. The presence of the primary amine in the 2-aminoethyl side chain introduces potential for Schiff base formation or Michael addition reactions, which could be exploited in prodrug design .

Synthesis and Manufacturing

Historical Production Methods

Patent CA2801101A1 outlines a multi-step synthesis for structurally related carbamic acid esters, providing a template for hypothetical routes to [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester:

  • Pyrrolidine Functionalization:

    • Introduction of the 3-ylmethyl group via alkylation of pyrrolidine-3-carbaldehyde.

    • Subsequent reductive amination with ethylenediamine to install the 2-aminoethyl side chain .

  • Carbamate Formation:

    • Reaction of the secondary amine with ethyl chloroformate in the presence of a base (e.g., triethylamine).

    • Benzylation using benzyl bromide under Mitsunobu conditions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
AlkylationPyrrolidine-3-carbaldehyde, K2CO3, DMF, 80°C~60%
Reductive AminationEthylenediamine, NaBH3CN, MeOH~45%
Carbamate InstallationEthyl chloroformate, Et3N, THF~75%
BenzylationBenzyl bromide, DIAD, PPh3, THF~50%
*Theoretical yields based on analogous reactions in CA2801101A1 .

Challenges in Scale-Up

The discontinuation notice from CymitQuimica cites "production challenges" as a key factor, likely related to:

  • Intermediate Instability: Aldehyde intermediates in reductive amination are prone to polymerization .

  • Purification Complexity: Diastereomer separation due to undefined stereochemistry at the pyrrolidine 3-position.

Discontinuation and Alternatives

Table 3: Structurally Related Compounds

Compound NameSupplierKey Differences
(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamateSMoleculeStereospecific 2-position substitution
1-Amino-pyrrolidine-3-carboxylic acidFluorochemCarboxylic acid instead of ester

Synthetic Workarounds

For research requiring this specific compound, custom synthesis routes incorporating:

  • Stereocontrolled Alkylation: Chiral auxiliaries or asymmetric catalysis to control pyrrolidine substitution.

  • Protecting Group Strategies: tert-Butoxycarbonyl (Boc) for amine stabilization during synthesis .

Analytical Characterization Challenges

Spectroscopic Identification

  • NMR: Expected 1H^1\text{H} NMR signals include:

    • δ 1.2 ppm (triplet, CH2CH3 from ethyl carbamate).

    • δ 4.5 ppm (singlet, benzyl CH2).

    • δ 3.2–2.6 ppm (multiplet, pyrrolidine and aminoethyl protons) .

  • MS: ESI+ expected m/z 306.42 [M+H]+ .

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